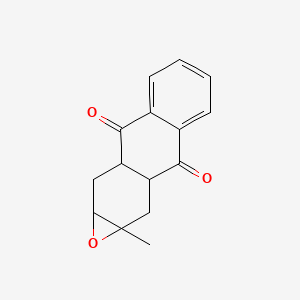
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- is a complex organic compound with a unique structure that includes an oxirene ring fused to an anthraquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene ring and the anthraquinone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxirene ring or the anthraquinone core.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- involves its interaction with specific molecular targets. The oxirene ring and anthraquinone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but without the oxirene ring.
Oxirene derivatives: Compounds with an oxirene ring but different substituents.
Uniqueness
Anthra(2,3-b)oxirene-3,8-dione, 1a,2,2a,8a,9,9a-hexahydro-1a-methyl- is unique due to its combined oxirene and anthraquinone structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
71173-51-8 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
12-methyl-13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-3,5,7-triene-2,9-dione |
InChI |
InChI=1S/C15H14O3/c1-15-7-11-10(6-12(15)18-15)13(16)8-4-2-3-5-9(8)14(11)17/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
MFABPXKHKBXOAA-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3C(CC1O2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


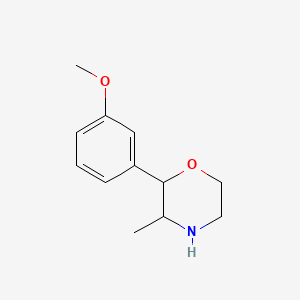
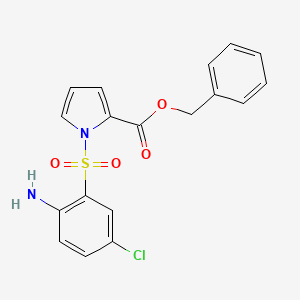
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
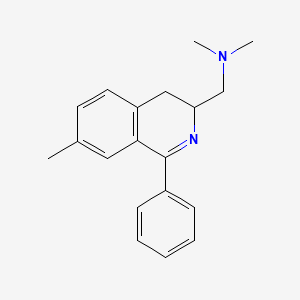
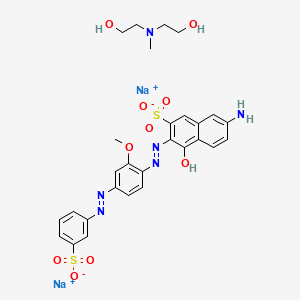
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
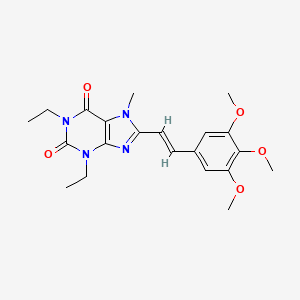

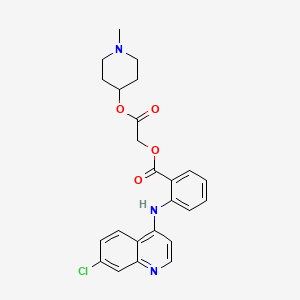
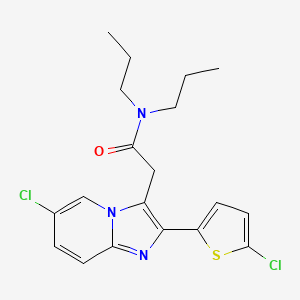
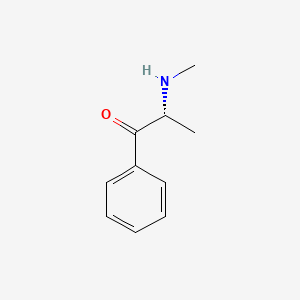
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)


